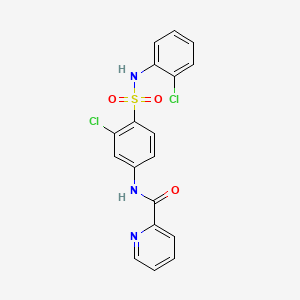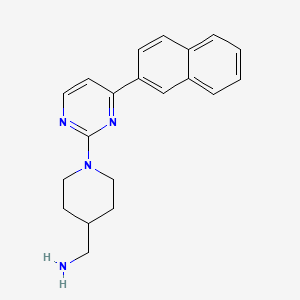
WAY-262611
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-262611 is a chemical compound recognized for its specific activity as an inhibitor of the enzyme Dickkopf-1 (DKK1), which naturally antagonizes the Wnt signaling pathway . This pathway is essential for cellular processes including proliferation, differentiation, and migration . This compound has demonstrated therapeutic effects on diseases such as osteoporosis and inflammatory bowel disease by activating the Wnt/β-catenin pathway .
Scientific Research Applications
WAY-262611 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Wnt/β-catenin signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and migration.
Medicine: Demonstrated therapeutic effects on diseases such as osteoporosis and inflammatory bowel disease.
Industry: Utilized in the development of new therapeutic agents targeting the Wnt/β-catenin pathway.
Mechanism of Action
The compound acts as a wingless beta-catenin agonist . Beta-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cellular processes such as cell growth and differentiation. By acting as an agonist, this compound enhances the activity of beta-catenin, thereby influencing these cellular processes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interacts with the Wnt β-catenin cellular messaging system This system is crucial for various cellular processes, including cell growth, differentiation, and homeostasis
Cellular Effects
In cellular processes, (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine has been shown to influence cell function by interacting with the Wnt β-catenin pathway . This pathway plays a key role in cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine involves its interaction with the Wnt β-catenin pathway . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression. The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
It has been observed to show a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration .
Dosage Effects in Animal Models
In animal models, the effects of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine have been observed to vary with different dosages . It has shown a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats .
Metabolic Pathways
It is known to interact with the Wnt β-catenin pathway , which is involved in various metabolic processes.
Preparation Methods
Chemical Reactions Analysis
WAY-262611 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrimidinyl and piperidinyl groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
WAY-262611 is unique in its specific inhibition of DKK1 and activation of the Wnt/β-catenin pathway . Similar compounds include:
XAV939: A tankyrase inhibitor that stabilizes axin and antagonizes Wnt signaling.
IWR-1: An inhibitor of Wnt response that stabilizes axin and promotes the degradation of β-catenin.
LGK974: A porcupine inhibitor that blocks the secretion of Wnt ligands.
These compounds also target the Wnt signaling pathway but through different mechanisms, highlighting the uniqueness of this compound in its specific inhibition of DKK1 .
Properties
IUPAC Name |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLITPHIARVDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interact with the Wnt signaling pathway to affect bone formation?
A1: The research paper focuses on the discovery and preclinical development of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, identified as WAY-262611. This compound acts as a "wingless agonist," meaning it activates the Wnt signaling pathway. [] The Wnt pathway, particularly its beta-catenin dependent branch, plays a crucial role in regulating bone formation. [] While the specific interaction mechanism of this compound with the Wnt pathway isn't detailed in the provided abstract, its characterization as a "wingless agonist" suggests it mimics the action of Wnt ligands. This, in turn, likely leads to the stabilization and activation of beta-catenin, a protein that regulates gene expression and ultimately promotes bone formation. The study demonstrates that this compound, when administered orally to ovariectomized rats, successfully increased the rate of trabecular bone formation in a dose-dependent manner. [] This highlights its potential as a therapeutic agent for bone disorders characterized by low bone mass or impaired bone formation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

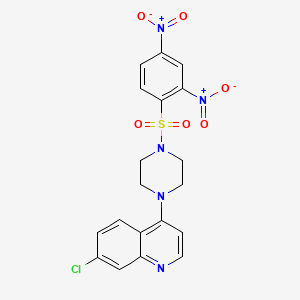
![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)
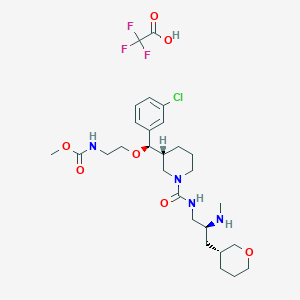
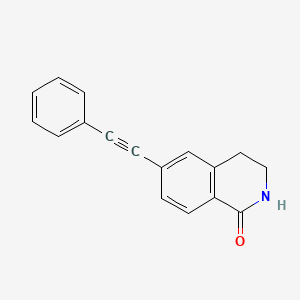
![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)
![(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide](/img/structure/B611731.png)
![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)
